molecular formula C19H17N5O2 B14956232 N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-hydroxyphthalazin-1-yl)acetamide

Cat. No.: B14956232
M. Wt: 347.4 g/mol
InChI Key: HJQVHEWPLLCDDA-UHFFFAOYSA-N
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Description

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDE is a complex organic compound that features both benzimidazole and phthalazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDE typically involves multi-step organic reactions. One common route includes the initial formation of the benzimidazole ring, followed by the introduction of the phthalazine moiety. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDE exerts its effects involves interactions with various molecular targets. The benzimidazole moiety can interact with enzymes or receptors, modulating their activity. The phthalazine component may also contribute to the compound’s overall biological activity by binding to specific sites within cells. These interactions can influence cellular pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Compounds like omeprazole and thiabendazole share the benzimidazole core structure.

    Phthalazine derivatives: Compounds such as phthalazone and phthalazine share the phthalazine moiety.

Uniqueness

N-[2-(1H-1,3-BENZODIAZOL-2-YL)ETHYL]-2-(4-OXO-3,4-DIHYDROPHTHALAZIN-1-YL)ACETAMIDE is unique due to the combination of both benzimidazole and phthalazine structures within a single molecule

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(4-oxo-3H-phthalazin-1-yl)acetamide

InChI

InChI=1S/C19H17N5O2/c25-18(11-16-12-5-1-2-6-13(12)19(26)24-23-16)20-10-9-17-21-14-7-3-4-8-15(14)22-17/h1-8H,9-11H2,(H,20,25)(H,21,22)(H,24,26)

InChI Key

HJQVHEWPLLCDDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CC(=O)NCCC3=NC4=CC=CC=C4N3

Origin of Product

United States

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